![molecular formula C21H22N4O3S B2898680 N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-42-5](/img/structure/B2898680.png)
N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.49 g/mol
- CAS Number : 905780-76-9
The structure includes a triazine ring which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds containing triazine moieties exhibit significant anticancer properties. For instance:
- A related compound demonstrated cytotoxic activity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity due to increased electron density, which is crucial for interaction with cellular targets .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells.
- Disruption of Cellular Signaling Pathways : It may interfere with pathways that promote cell survival and proliferation .
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of various triazine derivatives including our compound, it was found that:
- The compound exhibited selective cytotoxicity against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines.
- The IC50 values ranged from 27.6 μM to 43 μM depending on the structural modifications present in the derivatives tested .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that:
- Substitutions on the phenyl ring significantly affected biological activity.
- The presence of methoxy and dimethyl groups was correlated with enhanced potency against tumor cells .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound's structure, which includes a benzothiazole moiety, positions it as a promising candidate in the development of novel therapeutic agents. Benzothiazoles are known for their diverse biological activities, including:
- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of the cell cycle. Studies indicate that derivatives of benzothiazole can inhibit tubulin polymerization, which is critical for cancer cell division .
- Neuroprotective Effects : Some benzothiazole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease. They may act by inhibiting acetylcholinesterase, an enzyme associated with cognitive decline .
Antimicrobial Activity
Research has demonstrated that (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Bacillus cereus | 12 |
Compound C | Escherichia coli | No activity |
Compound D | Pseudomonas aeruginosa | No activity |
These findings suggest that the compound could be further explored for its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Assessment
Sample | Concentration (mg/mL) | % Inhibition | IC50 (mg/mL) |
---|---|---|---|
Sample A | 100 | 75 | 0.5 |
Sample B | 100 | 60 | 0.8 |
Sample C | 100 | 45 | 1.2 |
The results indicate that certain derivatives exhibit substantial free radical scavenging abilities, highlighting their potential therapeutic applications in oxidative stress-related conditions .
Case Study: Anticancer Activity Evaluation
A study assessed the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The results revealed that some compounds exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, one derivative demonstrated an IC50 value of approximately 5 µM against HeLa cells, suggesting a strong inhibitory effect on cell proliferation .
Case Study: Neuroprotective Action
Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of amyotrophic lateral sclerosis (ALS). The study found that these compounds could reduce neuronal cell death and improve motor function in treated models, suggesting their applicability in neurodegenerative disease therapies .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-8-14(2)10-16(9-13)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-4-6-17(28-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYJKLAVSORLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.